8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

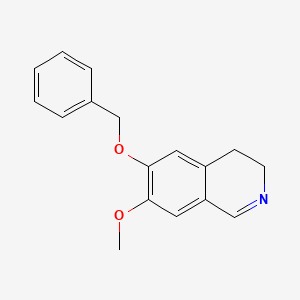

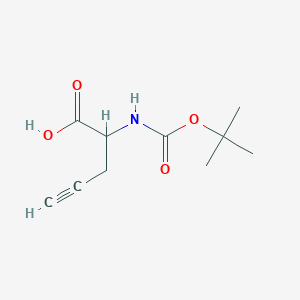

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 .

Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide has a molecular weight of 325.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. The structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide suggests potential efficacy against various cancer types. Its mechanism may involve interaction with cellular DNA or inhibition of enzymes crucial for cell proliferation .

Antioxidant Properties

The quinoline moiety is associated with antioxidant activity, which is essential in preventing oxidative stress-related diseases. This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative damage .

Anti-Inflammatory Uses

Due to the presence of the carbohydrazide group, this compound may exhibit anti-inflammatory effects. It could be studied for the treatment of chronic inflammatory diseases by inhibiting cytokine production or other inflammatory pathways .

Antimalarial Applications

Quinolines have a rich history in antimalarial drugs. The chloroquine backbone in 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide could be modified to develop new antimalarial agents, especially against drug-resistant strains of Plasmodium .

Anti-SARS-CoV-2 Potential

Recent studies have highlighted the role of quinoline derivatives in combating SARS-CoV-2. This compound could be investigated for its ability to inhibit the virus’s replication or bind to its key proteins .

Antituberculosis Activity

The compound’s structural features suggest it may have applications in treating tuberculosis. It could target the mycobacterial cell wall or interfere with the bacterial DNA replication process .

Safety and Hazards

properties

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQOAPJMSSEED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)